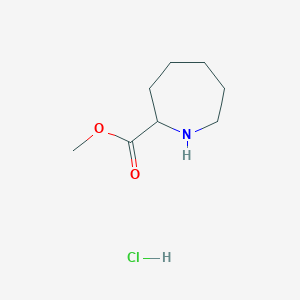
Acide 2-fluoro-4-(thiophène-3-YL)benzoïque
Vue d'ensemble
Description
“2-Fluoro-4-(thiophen-3-YL)benzoic acid” is an aromatic organic compound . It is a derivative of benzoic acid, which is a common constituent in many different substances .
Synthesis Analysis
The synthesis of thiophene derivatives, which would include “2-Fluoro-4-(thiophen-3-YL)benzoic acid”, has been a topic of research. Recent strategies in the synthesis of thiophene derivatives involve heterocyclization of various substrates . Protodeboronation of pinacol boronic esters is another method used in the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of “2-Fluoro-4-(thiophen-3-YL)benzoic acid” can be represented by the formula C11H7FO2S . The molecular weight is 222.24 .Physical and Chemical Properties Analysis
“2-Fluoro-4-(thiophen-3-YL)benzoic acid” is a solid at room temperature . It has a molecular weight of 222.24 .Applications De Recherche Scientifique
Chimie médicinale
Le thiophène et ses dérivés substitués, tels que l'acide 2-fluoro-4-(thiophène-3-YL)benzoïque, constituent une classe très importante de composés hétérocycliques qui présentent des applications intéressantes dans le domaine de la chimie médicinale . Ils auraient une large gamme de propriétés thérapeutiques avec des applications diverses en chimie médicinale .
Propriétés anti-inflammatoires
Les dérivés du thiophène se sont avérés être des médicaments efficaces ayant des propriétés anti-inflammatoires . Cela les rend précieux dans le développement de nouveaux médicaments pour des affections comme l'arthrite et d'autres maladies inflammatoires .
Propriétés antipsychotiques
Les dérivés du thiophène présentent également des propriétés antipsychotiques . Cela suggère des applications potentielles dans le traitement des troubles de santé mentale tels que la schizophrénie .
Propriétés anti-arythmiques
Ces composés se sont avérés avoir des propriétés anti-arythmiques , indiquant une utilisation potentielle dans le traitement des arythmies cardiaques .
Propriétés anti-anxiété
Les dérivés du thiophène auraient des propriétés anti-anxiété , suggérant une utilisation potentielle dans le traitement des troubles anxieux .
Propriétés antifongiques
Ces composés se sont avérés avoir des propriétés antifongiques , indiquant une utilisation potentielle dans le traitement des infections fongiques .
Propriétés antioxydantes
Les dérivés du thiophène auraient des propriétés antioxydantes , suggérant une utilisation potentielle dans la prévention des maladies liées au stress oxydatif .
Propriétés anticancéreuses
Les dérivés du thiophène se sont avérés avoir des propriétés anticancéreuses , indiquant une utilisation potentielle dans le traitement de divers types de cancer .
Mécanisme D'action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the mode of action involves the compound participating in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound would be involved in the formation of carbon–carbon bonds , which are fundamental to many biochemical pathways.
Pharmacokinetics
It is known that the compound is stable and readily prepared , which may suggest good bioavailability.
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of carbon–carbon bonds , which are fundamental to the structure of many organic compounds.
Action Environment
The action, efficacy, and stability of 2-Fluoro-4-(thiophen-3-YL)benzoic acid can be influenced by various environmental factors. For instance, Suzuki–Miyaura cross-coupling reactions are known to be exceptionally mild and functional group tolerant , suggesting that the compound can act effectively in a variety of chemical environments.
Safety and Hazards
The safety data sheet for a similar compound, “4-(Thiophen-3-yl)benzoic acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-fluoro-4-thiophen-3-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2S/c12-10-5-7(8-3-4-15-6-8)1-2-9(10)11(13)14/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZFRFOXXFZDFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688562 | |
| Record name | 2-Fluoro-4-(thiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261942-56-6 | |
| Record name | 2-Fluoro-4-(thiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1463720.png)
![(2-Fluoro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine](/img/structure/B1463722.png)

![2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1463725.png)



![2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B1463730.png)
![(3S,8aR)-3-Isobutyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1463731.png)



